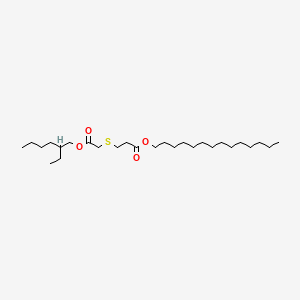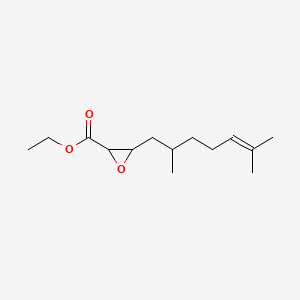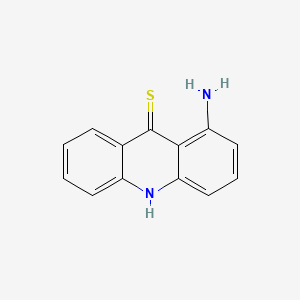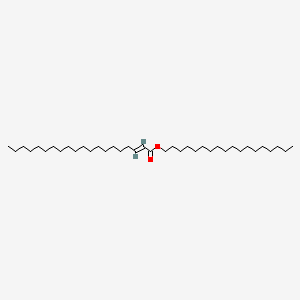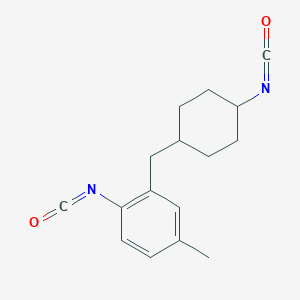
2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate: is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is particularly notable for its use in the production of polyurethanes, which are widely used in various industrial applications due to their versatility and mechanical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of corresponding amines with phosgene. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene, which is a highly toxic and reactive compound. Special precautions and safety measures are required to handle phosgene safely. Alternative methods, such as the use of oxalyl chloride, have been explored to mitigate the risks associated with phosgene.
Chemical Reactions Analysis
Types of Reactions:
-
Addition Reactions: Isocyanates readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)NHR} ] [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]
-
Hydrolysis: Isocyanates react with water to form amines and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles are commonly used in reactions with isocyanates to form urethanes and ureas.
Water: Hydrolysis of isocyanates is a common reaction that produces amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction of isocyanates with alcohols.
Ureas: Formed from the reaction of isocyanates with amines.
Amines and Carbon Dioxide: Formed from the hydrolysis of isocyanates.
Scientific Research Applications
Chemistry: 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is used in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, and coatings.
Biology and Medicine: Isocyanates are used in the development of biomedical materials, such as biocompatible foams and coatings for medical devices.
Industry: The compound is widely used in the production of polyurethane foams, which are utilized in insulation, cushioning, and packaging applications. It is also used in the manufacture of adhesives, sealants, and elastomers.
Mechanism of Action
The reactivity of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is primarily due to the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The formation of these linkages is the basis for the production of polyurethanes, which exhibit excellent mechanical properties and chemical resistance.
Comparison with Similar Compounds
4,4’-Methylenebis(cyclohexyl isocyanate): This compound is also used in the production of polyurethanes and shares similar reactivity with 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate.
Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes, known for its high reactivity and versatility.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct mechanical properties to the polyurethanes produced from it. The presence of the cyclohexyl and tolyl groups in its structure contributes to the stability and performance of the resulting polymers.
Properties
CAS No. |
92612-63-0 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-2-7-16(18-11-20)14(8-12)9-13-3-5-15(6-4-13)17-10-19/h2,7-8,13,15H,3-6,9H2,1H3 |
InChI Key |
YJEOUNRXNGWUTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)CC2CCC(CC2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


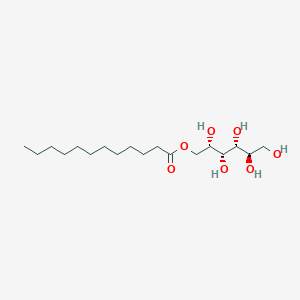

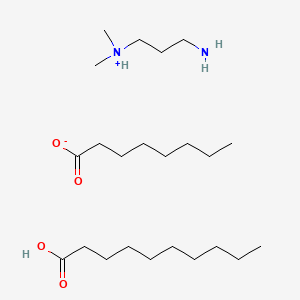
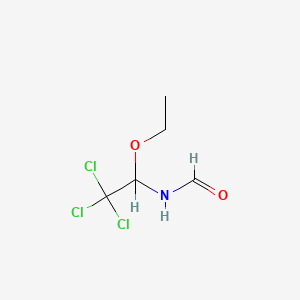
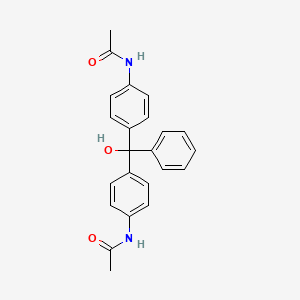

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)
